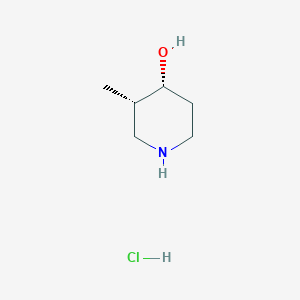

(3S,4R)-3-methylpiperidin-4-ol;hydrochloride

Description

BenchChem offers high-quality (3S,4R)-3-methylpiperidin-4-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-3-methylpiperidin-4-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4R)-3-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSULSNKSVBZRD-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural and Synthetic Profiling of cis-3-Methyl-4-hydroxypiperidine Hydrochloride: A Privileged Scaffold in Drug Discovery

An in-depth technical whitepaper on the structural dynamics, stereoselective synthesis, and analytical validation of cis-3-methyl-4-hydroxypiperidine hydrochloride.

Executive Summary

In contemporary medicinal chemistry, saturated nitrogen heterocycles are fundamental to the development of highly specific pharmacophores. Among these, cis-3-methyl-4-hydroxypiperidine hydrochloride (also known as cis-3-methylpiperidin-4-ol HCl) has emerged as a critical building block [1]. By incorporating both a basic amine and a stereodefined carbinol center, this scaffold provides unique vectors for hydrogen bonding and steric direction. It is heavily utilized in the synthesis of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs)[2], LATS1/2 kinase inhibitors for regenerative medicine[3], and microbial efflux pump inhibitors[4].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will dissect the thermodynamic causality governing its conformation, detail a self-validating stereoselective synthetic protocol, and provide the analytical framework required to guarantee diastereomeric purity.

Conformational Analysis & Thermodynamic Causality

The biological utility of cis-3-methyl-4-hydroxypiperidine is intrinsically linked to its 3D conformation. The piperidine ring adopts a chair conformation to minimize torsional strain. The relative 3,4-cis stereochemistry dictates that the methyl and hydroxyl groups must occupy opposite topological faces (one axial, one equatorial).

The Causality of the Global Minimum:

The conformational equilibrium is governed by the differential A-values (steric strain energies) of the substituents. The methyl group has a significantly higher A-value (

Caption: Conformational equilibrium favoring the equatorial methyl and axial hydroxyl state.

Physicochemical Profile

The hydrochloride salt form is deliberately chosen for this building block. Protonation of the piperidine nitrogen to form the piperidinium ion drastically improves aqueous solubility, prevents oxidative degradation of the secondary amine, and yields a highly crystalline solid ideal for long-term storage and precise stoichiometric weighing.

| Property | Value |

| Chemical Name | cis-3-Methylpiperidin-4-ol hydrochloride |

| CAS Registry Number | 36173-52-1 (Free base) |

| Molecular Formula | C6H14ClNO (Salt) |

| Molecular Weight | 151.63 g/mol (Salt) |

| Stereochemistry | 3,4-cis (Relative: Equatorial CH3, Axial OH) |

| Physical State | White to off-white crystalline powder |

| Solubility Profile | High in H2O (>50 mg/mL), Methanol, and DMSO |

Stereoselective Synthetic Methodology

To synthesize the cis-isomer with

Step-by-Step Protocol

Step 1: Stereoselective Reduction

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1-Boc-3-methyl-4-piperidone (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

-

Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath. Strict temperature control is required to maximize facial selectivity.

-

Hydride Addition: Dropwise add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 eq) over 30 minutes.

-

Causality: The bulky tri-sec-butylborohydride reagent cannot easily attack the carbonyl from the sterically hindered axial face (which is blocked by 1,3-diaxial interactions). It is forced to attack from the less hindered equatorial trajectory . This equatorial hydride attack pushes the resulting alkoxide oxygen into the axial position , perfectly establishing the desired cis geometry[6].

-

-

Quench & Workup: Quench the reaction at -78 °C with 10% aqueous H2O2 and 3N NaOH to safely oxidize the borane byproducts. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: Deprotection and Salt Formation

-

Solvation: Dissolve the crude N-Boc-cis-3-methylpiperidin-4-ol in a minimal volume of anhydrous dichloromethane (DCM).

-

Cleavage: Add 4M HCl in dioxane (5.0 eq) at 0 °C, then allow the mixture to warm to room temperature.

-

Causality: The strongly acidic environment protonates the Boc carbamate, triggering the expulsion of isobutylene gas and CO2. The secondary amine is simultaneously protonated, forming the hydrochloride salt.

-

-

Isolation: Stir for 2 hours until precipitation is complete. Filter the white crystalline solid, wash with cold diethyl ether to strip away non-polar organic impurities, and dry under high vacuum.

Caption: Workflow for the stereoselective synthesis of cis-3-methyl-4-hydroxypiperidine HCl.

Analytical Validation: A Self-Validating System

A robust synthetic protocol must be self-validating. To guarantee that the L-Selectride reduction successfully yielded the cis-isomer rather than the trans-isomer, we rely on 1H NMR

The Mechanistic Proof:

-

In the cis-isomer (equatorial methyl, axial hydroxyl), the C4 proton is forced into the equatorial position. Because it is equatorial, it lacks large trans-diaxial geometric alignment with the adjacent C3 and C5 protons. Consequently, the C4 proton signal will appear as a narrow multiplet (typically

Hz) with small coupling constants ( -

If the reaction had failed and yielded the trans-isomer (equatorial methyl, equatorial hydroxyl), the C4 proton would be axial . This would result in a wide multiplet featuring at least one large trans-diaxial coupling (

Hz) with the axial proton at C5 [7].

By simply observing the peak width and coupling constants of the C4 proton in the crude NMR, the chemist obtains an absolute, internal validation of the stereochemical workflow without requiring chiral chromatography.

Applications in Medicinal Chemistry

The structural rigidity and specific vector topology of the cis-3-methyl-4-hydroxypiperidine motif have made it indispensable in recent drug discovery campaigns:

-

M4 Muscarinic Acetylcholine Receptor Modulators: Used in the development of positive allosteric modulators (PAMs) for the treatment of Alzheimer's disease and schizophrenia. The cis-geometry precisely aligns the pharmacophore within the allosteric binding pocket, augmenting the endogenous acetylcholine response [2].

-

LATS1/2 Kinase Inhibitors: In regenerative medicine, inhibiting LATS1/2 inactivates the Hippo pathway, promoting cell growth for wound healing. The cis-methyl group restricts the piperidine ring, significantly improving the cellular NanoBRET activity and qPCR fold-change induction compared to unmethylated analogs [5].

-

Microbial Efflux Pump Inhibitors: The scaffold is utilized to design molecules that block the transmembrane-protein-catalyzed extrusion of antibiotics in resistant bacteria (e.g., E. coli and S. aureus), rescuing the efficacy of legacy antimicrobial agents [4].

References

- Christopoulos, A., et al. "6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor". WIPO (PCT) Patent WO2017107087A1.

- Poole, K., et al. "Inhibitors of cellular efflux pumps of microbes". WIPO (PCT) Patent WO2002009758A2.

-

Morris, P.J., et al. "Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine". Journal of Medicinal Chemistry, 2025. DOI: 10.1021/acs.jmedchem.5c01027. URL:[Link]

-

Ovid / Journal of Analytical Toxicology. "Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs". Journal of Analytical Toxicology, Vol. 41, Issue 8. URL:[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]

- 3. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2002009758A2 - Inhibitors of cellular efflux pumps of microbes - Google Patents [patents.google.com]

- 5. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. ovid.com [ovid.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3S,4R)-3-Methylpiperidin-4-ol

The following technical guide provides an in-depth analysis of (3S,4R)-3-methylpiperidin-4-ol , a chiral piperidine scaffold critical in the synthesis of next-generation bioactive small molecules.

Executive Summary

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Janus kinase inhibitors, GPCR ligands). (3S,4R)-3-methylpiperidin-4-ol represents a specific stereochemical challenge and opportunity. As a chiral building block, it offers a defined 3D vector for structure-activity relationship (SAR) exploration, particularly for "scaffold hopping" in drug discovery programs targeting kinases and viral proteases. This guide details its molecular properties, stereoselective synthesis, and analytical validation.

Part 1: Physicochemical Characterization

The precise stoichiometry and molecular identity are the foundation of any synthetic campaign. The following data establishes the baseline for (3S,4R)-3-methylpiperidin-4-ol.

Molecular Identity Table

| Property | Value | Notes |

| IUPAC Name | (3S,4R)-3-methylpiperidin-4-ol | cis-configuration relative to ring plane |

| CAS Number | 1821751-68-1 | Specific to the (3S,4R) enantiomer |

| Molecular Formula | C₆H₁₃NO | Base amine (free base) |

| Molecular Weight | 115.176 g/mol | Monoisotopic Mass: 115.0997 |

| Stereochemistry | (3S, 4R) | Diastereomer: cis-3-methyl-4-hydroxy |

| Appearance | Viscous oil or low-melting solid | Hygroscopic; often handled as HCl salt (MW: 151.[1]63) |

| pKa (Calc) | ~10.8 (Piperidine NH) | Basic; forms stable salts with mineral acids |

Stereochemical Context

The (3S,4R) configuration denotes a cis-relationship between the methyl group at C3 and the hydroxyl group at C4.

-

Conformation: In the lowest energy chair conformation, the bulky substituents typically adopt an equatorial-equatorial or axial-equatorial orientation to minimize 1,3-diaxial interactions. For the cis-isomer, one substituent is axial and the other equatorial (e.g., Me-equatorial, OH-axial) stabilized by intramolecular H-bonding in non-polar solvents.

-

Differentiation: It is the enantiomer of (3R,4S)-3-methylpiperidin-4-ol and a diastereomer of the trans-isomers ((3R,4R) and (3S,4S)).

Part 2: Synthetic Pathways & Protocols

Achieving the specific (3S,4R) stereochemistry requires a protocol that controls both diastereoselectivity (cis vs. trans) and enantioselectivity (3S,4R vs. 3R,4S).

Retrosynthetic Strategy

The most robust route involves the reduction of N-protected-3-methylpiperidin-4-one .

-

Reagent Choice: Bulky hydride reagents (e.g., L-Selectride) favor the formation of the cis-alcohol via steric approach control, whereas small hydrides (NaBH₄) typically yield thermodynamic mixtures favoring the trans-isomer.

-

Resolution: Enzymatic resolution or chiral HPLC is used to isolate the (3S,4R) enantiomer from the racemic cis-mixture.

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesis of cis-N-Boc-3-methylpiperidin-4-ol followed by chiral resolution.

Step 1: N-Protection

-

Reagents: 3-methylpiperidin-4-one HCl, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DCM.

-

Procedure: Suspend ketone HCl salt in DCM. Add TEA (2.2 eq) at 0°C. Add Boc₂O (1.1 eq). Stir at RT for 4h.[2]

-

Workup: Wash with 1N HCl, Brine. Dry over Na₂SO₄.[2][3][4] Concentrate to yield N-Boc-3-methylpiperidin-4-one .

Step 2: Diastereoselective Reduction (Cis-Selective)

-

Reagents: N-Boc-3-methylpiperidin-4-one, L-Selectride (Lithium tri-sec-butylborohydride) 1.0M in THF.

-

Mechanism: The bulky hydride attacks the ketone from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position (relative to the methyl), favoring the cis-isomer.

-

Procedure:

-

Cool solution of ketone in anhydrous THF to -78°C .

-

Add L-Selectride (1.2 eq) dropwise over 30 mins.

-

Stir at -78°C for 2h.

-

Quench: Oxidative workup with NaOH/H₂O₂ is required to remove boron byproducts. Add 10% NaOH followed by 30% H₂O₂ carefully at 0°C.

-

-

Yield: >90% conversion, typically >9:1 cis:trans ratio.

Step 3: Enzymatic Kinetic Resolution (EKR)

To obtain the pure (3S,4R) enantiomer from the racemic cis-scaffold:

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Acyl Donor: Vinyl acetate.

-

Procedure: Suspend racemic cis-alcohol in MTBE with vinyl acetate and CAL-B. The enzyme selectively acetylates one enantiomer (e.g., (3R,4S)), leaving the desired (3S,4R)-alcohol free (or vice versa, depending on enzyme specificity; screening required).

-

Purification: Separate the free alcohol from the acetate ester via silica gel chromatography.

Synthesis Workflow Diagram (Graphviz)

Caption: Stereoselective synthesis workflow targeting the (3S,4R) isomer via ketone reduction and enzymatic resolution.

Part 3: Analytical Validation (Self-Validating System)

Trustworthiness in chemical synthesis relies on rigorous analytical proof. The following parameters serve as a "self-validating system" to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Diagnosis

The coupling constants (

-

H4 Proton Signal (Carbinol proton):

-

Trans-isomer (Diequatorial): The H4 proton is axial. It shows a large coupling constant (

) with the axial H3 and H5 protons. -

Cis-isomer (Axial-Equatorial): The H4 proton is equatorial (if ring flips) or has a smaller coupling constant (

) due to the gauche relationship with H3. -

Validation Criterion: For (3S,4R) [Cis], look for a narrow multiplet or doublet for the H4 proton at

, contrasting with the wide triplet/quartet of the trans-isomer.

-

Mass Spectrometry & Purity

-

Method: LC-MS (ESI+).[5]

-

Expected Ion:

. -

Fragment: Loss of water (

) is common in alcohols, observing

Chiral HPLC Method

To validate enantiomeric excess (ee%):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

-

Detection: UV at 210 nm (low absorption, derivatization with benzoyl chloride may be improved for detection).

Part 4: Application in Drug Discovery[6][7]

The (3S,4R)-3-methylpiperidin-4-ol scaffold serves as a versatile intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic drugs.

Scaffold Utility

-

JAK Inhibitors: While Tofacitinib utilizes a 3-amino-4-methylpiperidine core, the 3-methyl-4-hydroxypiperidine is a valuable "polarity-switch" analog. Converting the OH to an amine (via mesylate displacement with azide) allows access to novel stereoisomers of Tofacitinib analogs.

-

Conformational Locking: The methyl group at C3 restricts the conformational flexibility of the piperidine ring, potentially reducing the entropic penalty upon binding to a protein active site.

Functionalization Logic (Graphviz)

Caption: Divergent synthetic utility of the (3S,4R) scaffold in medicinal chemistry.

References

-

Chemical Identity & CAS Data. National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7446786 (Isomeric Analog).[6] Retrieved from [Link]

-

Stereoselective Synthesis of Piperidinols. National Institutes of Health (NIH). "A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols." Retrieved from [Link]

-

Functionalization of Piperidine Scaffolds. Wiley Online Library. "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate."[7] Retrieved from [Link]

Sources

- 1. 1185293-84-8|3-Methylpiperidin-4-ol hydrochloride|BLD Pharm [bldpharm.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cenmed.com [cenmed.com]

- 7. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Architecture and Pharmacological Impact of cis-3-Methylpiperidin-4-ol Isomers: A Technical Guide

Executive Summary

The piperidine ring is a privileged scaffold in modern drug discovery. The introduction of contiguous stereocenters—specifically in 3-methylpiperidin-4-ol —creates a highly defined spatial vector that dictates target binding affinity, pharmacokinetics, and metabolic stability. This molecule exists as four stereoisomers: a trans pair[(3R,4R) and (3S,4S)] and a cis pair[(3S,4R) and (3R,4S)].

This whitepaper provides an in-depth mechanistic analysis of the cis enantiomers: (3S,4R)-3-methylpiperidin-4-ol and (3R,4S)-3-methylpiperidin-4-ol . By exploring their conformational thermodynamics, pharmacological relevance, diastereoselective synthesis, and analytical differentiation, this guide serves as a self-validating framework for researchers working with complex chiral heterocycles.

Stereochemical Architecture & Conformational Dynamics

To understand the difference between the (3S,4R) and (3R,4S) isomers, one must first analyze the conformational thermodynamics of the piperidine chair.

In a cis-1,2-disubstituted-like relationship (positions 3 and 4 on the piperidine ring), one substituent must occupy an equatorial position while the other occupies an axial position. The thermodynamic equilibrium of the chair conformation is dictated by the steric bulk (A-values) of the substituents:

-

Methyl Group (C3): A-value ≈ 1.7 kcal/mol

-

Hydroxyl Group (C4): A-value ≈ 0.9 kcal/mol

The Causality of Conformation: Because the methyl group is significantly bulkier than the hydroxyl group, the piperidine ring will undergo a chair flip to minimize 1,3-diaxial interactions. The system overwhelmingly favors the conformer where the C3-methyl is equatorial and the C4-hydroxyl is axial .

The (3S,4R) and (3R,4S) isomers are non-superimposable mirror images (enantiomers) of this specific equatorial-axial conformation.

Figure 1: Conformational equilibrium of cis-3-methylpiperidin-4-ol isomers.

Pharmacological Relevance: The Asymmetric Binding Pocket

The exact spatial orientation of the C3-methyl group is rarely a passive feature; it is usually a critical driver of target engagement.

Case Study: CCR4 Antagonists in Immuno-Oncology In the development of small-molecule antagonists for the CC chemokine receptor 4 (CCR4)—designed to inhibit regulatory T cell (Treg) trafficking into the tumor microenvironment—the stereochemistry of the piperidine core was paramount [1]. Researchers at RAPT Therapeutics discovered that appending side chains onto the C3-methyl core resulted in drastic potency shifts. Specifically, the (R,S)-diastereomer was 19-fold more potent than the (S,R)-diastereomer in inhibiting calcium flux [1].

Case Study: EGFR Mutant Inhibitors Similarly, in the synthesis of next-generation, wild-type sparing EGFR inhibitors (such as BLU-945 analogs), the (3S,4R) cis configuration of a fluorinated 3-methylpiperidin-4-ol derivative was specifically isolated to perfectly map the hydrophobic pocket of the kinase domain [2].

Why does this happen? The equatorial methyl group acts as a hydrophobic anchor, locking the piperidine ring into a specific vector within the receptor pocket. If the wrong enantiomer is used, the methyl group clashes with the receptor wall, preventing the axial hydroxyl group from forming critical hydrogen bonds with the target's backbone amides.

Synthetic Methodologies & Diastereoselective Reduction

Achieving the cis configuration requires a highly controlled diastereoselective reduction of the corresponding ketone. Standard reductions (e.g., NaBH₄) yield a difficult-to-separate mixture of cis and trans isomers [2]. To exclusively synthesize the cis racemate, steric approach control must be utilized [3].

Protocol 1: Diastereoselective Synthesis of cis-1-Benzyl-3-methylpiperidin-4-ol

This protocol utilizes L-Selectride (lithium tri-sec-butylborohydride). The massive steric bulk of the sec-butyl groups prevents the hydride from attacking the axial face of the piperidin-4-one.

-

Preparation: Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 eq, ~122 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere [3].

-

Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

-

Hydride Transfer: Dropwise add a 1 M solution of L-Selectride in THF (1.5 eq).

-

Mechanistic Causality: The bulky hydride is forced to attack from the less hindered equatorial trajectory. This stereoelectronic push forces the resulting oxygen atom into the axial position. Because the adjacent C3-methyl group is thermodynamically locked in the equatorial position, the product is exclusively the cis racemate [3].

-

-

Quenching: After 90 minutes of stirring at -78 °C, cautiously quench the reaction with EtOH, followed by water.

-

Workup: Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the cis racemate.

Figure 2: Diastereoselective synthesis and chiral resolution workflow.

Chiral Resolution & Analytical Differentiation

Once the cis racemate is synthesized, the (3S,4R) and (3R,4S) enantiomers must be separated. Enzymatic kinetic resolution (using aldolases or lipases) is possible [4], but Preparative Chiral Supercritical Fluid Chromatography (SFC) is the industry standard for rapid, high-yield resolution [2].

Protocol 2: Chiral Resolution via SFC-HPLC

-

Stationary Phase: Equip the SFC system with a Phenomenex Lux 5µ Cellulose-3 column (5 x 25 cm, 5 µm) [2].

-

Mobile Phase: Utilize an isocratic mixture of CO₂ (Mobile Phase A) and Methanol containing 0.1% Diethylamine (Mobile Phase B) at a 50:50 ratio.

-

Parameters: Set the flow rate to 170 mL/min and monitor UV absorbance at 220 nm [2].

-

Isolation: Collect Peak 1 and Peak 2 separately. Evaporate the fractions to dryness to afford the enantiopure (3S,4R) and (3R,4S) isomers (ee > 99%).

Self-Validating Analytical Checkpoints

To prove that you have successfully synthesized the cis isomers rather than the trans isomers, ¹H-NMR is your primary diagnostic tool. The Karplus equation dictates that the coupling constant (

In the cis isomer, the C3-proton is axial and the C4-proton is equatorial (dihedral angle ~60°), resulting in a small

Table 1: Analytical Differentiation of 3-Methylpiperidin-4-ol Isomers

| Property | cis-Isomers ((3S,4R) & (3R,4S)) | trans-Isomers ((3R,4R) & (3S,4S)) |

| Relative Stereochemistry | cis (Substituents on same face) | trans (Substituents on opposite faces) |

| Preferred Conformation | Equatorial-Methyl, Axial-Hydroxyl | Equatorial-Methyl, Equatorial-Hydroxyl |

| Proton Relationship (C3-H to C4-H) | Axial-Equatorial (a,e) | Axial-Axial (a,a) |

| ¹H-NMR | ~3 - 5 Hz (Small doublet/multiplet) | ~9 - 12 Hz (Large doublet/triplet) |

| Thermodynamic Stability | High (Avoids 1,3-diaxial interactions) | Highest (Both bulky groups equatorial) |

By ensuring your

References

-

Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment Source: RAPT Therapeutics URL:[Link]

-

Supporting Information Discovery of BLU-945, a Reversible, Potent, and Wild-Type Sparing Next-Generation EGFR Mutant Inhibitor Source: Semantic Scholar URL:[Link]

- WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes Source: Google Patents URL

-

Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes Source: Digital CSIC URL:[Link]

Technical Whitepaper: Safety, Handling, and Synthetic Integration of (3S,4R)-3-methylpiperidin-4-ol Hydrochloride

Executive Summary

(3S,4R)-3-methylpiperidin-4-ol hydrochloride (CAS: 2387568-46-7) is a highly specialized chiral aliphatic heterocycle utilized extensively in modern drug discovery. As a foundational building block, it requires precise handling to maintain its structural integrity and ensure operator safety. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, and self-validating safety protocols. Furthermore, it outlines field-proven methodologies for incorporating this molecule into complex pharmaceutical scaffolds.

Physicochemical Profiling & Structural Causality

The utility of (3S,4R)-3-methylpiperidin-4-ol hydrochloride stems from its rigid stereochemical framework. The (3S,4R) configuration ensures a specific spatial projection of the methyl and hydroxyl groups. This stereochemical precision is critical for inducing conformational restriction when the molecule binds to target proteins, such as G-protein coupled receptors (e.g., GPR40) 1 or various kinase domains 2.

The compound is intentionally supplied as a hydrochloride salt rather than a free base. Causality: The secondary amine in its free base form is prone to oxidation and can be difficult to handle as a hygroscopic oil or low-melting solid. Salt formation with hydrochloric acid yields a stable, free-flowing crystalline powder with enhanced aqueous solubility and extended shelf-life 3.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| CAS Number | 2387568-46-7 | Unique identifier for the (3S,4R) HCl salt enantiomer 3. |

| Molecular Formula | C6H14ClNO | Represents the protonated piperidine core and chloride counterion 4. |

| Molecular Weight | 151.63 g/mol | Low molecular weight is ideal for fragment-based drug design (FBDD) 4. |

| Physical State | White to off-white solid | Indicates high purity and a stable crystalline lattice. |

Hazard Identification & Toxicological Mechanisms

Understanding the safety profile requires analyzing the molecular interactions of the compound with biological tissues. Based on structurally analogous piperidinol hydrochlorides, the compound exhibits specific localized toxicities that dictate handling requirements 5.

Table 2: GHS Hazard Summary & Mechanistic Basis

| Hazard Code | Description | Mechanistic Causality |

| H302 | Harmful if swallowed | Systemic absorption of the bioactive piperidine core disrupts normal enzymatic pathways 6. |

| H315 | Causes skin irritation | Dissolution of the HCl salt in dermal moisture creates a localized acidic microenvironment, leading to protein denaturation 5. |

| H319 | Causes serious eye irritation | The combination of acidity (from HCl) and the nucleophilic potential of the amine rapidly damages the sensitive corneal epithelium 6. |

| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust leads to deposition in the upper respiratory tract, where rapid dissolution causes localized pH drops and cellular irritation 5. |

Self-Validating Safety & Handling Protocols

To ensure absolute safety and reproducibility, handling procedures must be treated as self-validating systems where each step confirms the success of the previous one.

Protocol 1: Safe Handling and Spill Response

Objective: Safely contain and neutralize a solid spill of (3S,4R)-3-methylpiperidin-4-ol HCl.

-

Assessment & PPE: Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

-

Causality: The primary risk is airborne dust inhalation (H335) and ocular exposure (H319).

-

-

Containment: Isolate the spill area. Do NOT use dry sweeping.

-

Causality: Dry sweeping aerosolizes the fine hydrochloride powder, exponentially increasing inhalation risks.

-

-

Collection: Cover the spill with a damp absorbent pad (moistened with water). Gently gather the material.

-

Neutralization & Decontamination: Wipe the surface with a mild aqueous buffer (pH 7.5 - 8.0, e.g., dilute sodium bicarbonate).

-

Causality: The mild base neutralizes residual acidic hydrochloride salts without generating excessive heat or hazardous byproducts.

-

-

System Validation: Swab the cleaned surface with a universal pH indicator strip.

-

Validation check: A pH reading of ~7.0 confirms the complete removal of the acidic salt residue.

-

-

Disposal: Seal all materials in a hazardous waste container labeled for halogenated organic/acidic waste.

Fig 1: Self-validating spill response workflow for (3S,4R)-3-methylpiperidin-4-ol HCl.

Synthetic Utility & Experimental Workflow

In medicinal chemistry, (3S,4R)-3-methylpiperidin-4-ol HCl is frequently utilized as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions or Buchwald-Hartwig aminations to construct complex heteroaryl-piperidine scaffolds 2.

Protocol 2: Self-Validating SNAr Coupling

Objective: Couple (3S,4R)-3-methylpiperidin-4-ol HCl with a heteroaryl chloride (e.g., 2-chloropyridine).

-

Preparation: In an oven-dried flask under nitrogen, suspend (3S,4R)-3-methylpiperidin-4-ol HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl counterion to liberate the nucleophilic secondary amine without competing for the electrophile.

-

-

Electrophile Addition: Add the heteroaryl chloride (1.1 eq).

-

Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

-

Causality: The elevated temperature provides the necessary activation energy to overcome the aromatic stabilization during the formation of the Meisenheimer complex.

-

-

System Validation (In-Process): Analyze an aliquot via LC-MS.

-

Validation check: The disappearance of the starting material mass (m/z 116 for the free base) and the appearance of the product mass confirms reaction progression.

-

-

Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove DMF.

-

Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography.

Fig 2: Step-by-step SNAr coupling workflow with integrated LC-MS validation.

References

-

PubChem - rac-(3R,4S)-3-methylpiperidin-4-ol URL: [Link]

- Google Patents - WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes URL

Sources

- 1. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]

- 2. 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol|CAS 1603313-24-1 [benchchem.com]

- 3. 4-Morpholinopyrrolidin-3-ol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. Products - Abovchem [abovchem.com]

- 5. rac-(3R,4S)-3-methylpiperidin-4-ol | C6H13NO | CID 7446786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Thermodynamic and Kinetic Solubility Profiles of 3-Methylpiperidin-4-ol Hydrochloride: A Comparative Analysis in Aqueous and Ethanolic Systems

Executive Summary

The rational design of crystallization, purification, and formulation workflows for active pharmaceutical ingredient (API) intermediates requires a rigorous understanding of their solvation thermodynamics. 3-Methylpiperidin-4-ol hydrochloride (CAS: 1185293-84-8) is a highly versatile functionalized piperidine derivative utilized extensively in drug discovery[1]. Because it is synthesized and isolated as a hydrochloride salt, its solubility profile is governed by a complex interplay of ionic dissociation, hydrogen bonding, and solvent dielectric properties.

This technical guide provides an in-depth mechanistic analysis of the solubility of 3-methylpiperidin-4-ol hydrochloride in water versus ethanol, detailing the thermodynamic causality behind the data and offering a self-validating experimental protocol for empirical quantification.

Mechanistic Chemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 3-methylpiperidin-4-ol hydrochloride, we must deconstruct its molecular architecture:

-

The Piperidine Core & Secondary Amine: The nitrogen atom in the piperidine ring is protonated in the hydrochloride salt form, yielding a

cation. This ionic center is highly hydrophilic. -

The 4-Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor, facilitating solvation in protic solvents.

-

The 3-Methyl Group (-CH3): Introduces localized steric hindrance and a degree of lipophilicity. While it slightly reduces the overall hydration energy compared to unsubstituted piperidin-4-ol, it improves compatibility with semi-polar organic solvents.

-

The Chloride Counter-Ion (

): Forms a crystalline lattice with the protonated amine.

The Causality of Solvation: Water vs. Ethanol

The dissolution of an amine hydrochloride salt is an endothermic process that requires overcoming the lattice energy of the crystal[2].

In Water: Water possesses a high static dielectric constant (

In Ethanol: Ethanol is a protic solvent capable of hydrogen bonding, but it possesses a significantly lower dielectric constant (

Comparative Solubility Data

The following table synthesizes the physicochemical parameters of the solvents and the estimated solubility behavior of 3-methylpiperidin-4-ol hydrochloride based on amine hydrochloride thermodynamic models.

| Solvent Parameter | Purified Water ( | Absolute Ethanol ( |

| Dielectric Constant ( | 78.4 | 24.3 |

| Hydrogen Bond Donor/Acceptor | Strong / Strong | Moderate / Moderate |

| Ionic Dissociation Capacity | High (Complete dissociation) | Low (Ion-pairing dominates) |

| Estimated Solubility Range (25°C) | > 100 mg/mL (Highly Soluble) | 10 - 50 mg/mL (Moderately Soluble) |

| Primary Solvation Mechanism | Ion-dipole interactions & H-bonding | Hydrogen bonding & weak dipole interactions |

| Temperature Dependence | High ( | Moderate ( |

Experimental Methodology: Self-Validating Solubility Determination

To obtain precise, empirical solubility data for 3-methylpiperidin-4-ol hydrochloride, the Isothermal Shake-Flask Method coupled with HPLC-UV/LC-MS quantification is the gold standard.

As a Senior Application Scientist, I mandate the following protocol to ensure a self-validating system. Causality note: Centrifugation is explicitly chosen over filtration for phase separation. Amine salts frequently adsorb onto standard nylon or PTFE syringe filters, which artificially lowers the measured concentration and invalidates the data.

Step-by-Step Protocol

-

Saturation: Accurately weigh an excess amount of 3-methylpiperidin-4-ol hydrochloride (e.g., 500 mg) into two separate 10 mL glass vials.

-

Solvent Addition: Add 2.0 mL of HPLC-grade Water to Vial A, and 2.0 mL of Absolute Ethanol to Vial B.

-

Isothermal Equilibration: Seal the vials and place them in a thermostatic shaking water bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 hours. Why 24 hours? This ensures thermodynamic equilibrium is reached between the solid lattice and the solvated ions.

-

Phase Separation: Transfer the suspensions to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 25°C. This forces all undissolved micro-crystals to the bottom, leaving a thermodynamically saturated supernatant.

-

Sampling & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to account for ethanol's lower surface tension). Dilute immediately into a known volume of mobile phase to prevent precipitation upon cooling.

-

Quantification: Analyze the diluted samples via HPLC-UV (using a hydrophilic interaction liquid chromatography - HILIC column, given the high polarity of the analyte) against a validated 5-point calibration curve.

Workflow Visualization

Workflow of the isothermal shake-flask method for solubility determination.

Implications for Drug Development and Purification

Understanding the solubility differential between water and ethanol for 3-methylpiperidin-4-ol hydrochloride is not just an academic exercise; it directly dictates downstream processing:

-

Recrystallization Strategies: Because the compound is highly soluble in water but only moderately soluble in ethanol, a water/ethanol binary system can be utilized for anti-solvent crystallization. Dissolving the crude API intermediate in a minimal amount of warm water and slowly titrating in cold ethanol will decrease the bulk dielectric constant of the solvent mixture, forcing the pure hydrochloride salt to crystallize out of solution while leaving organic impurities dissolved in the ethanolic phase.

-

Common Ion Effect: If aqueous crystallization is required without organic solvents, the solubility of the compound in water can be artificially suppressed by adding a concentrated

solution. The influx of

References

-

University of Mustansiriyah. Preformulation: Solubility and Dissolution (Amine Hydrochloride Thermodynamics). Retrieved from:[Link]

-

ResearchGate. Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides. Retrieved from:[Link]

Sources

chiral piperidine building blocks for medicinal chemistry

Chiral Piperidine Building Blocks in Medicinal Chemistry: Strategic Design and Advanced Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing hit-to-lead compounds where flat, sp2-rich aromatic rings lead to poor pharmacokinetic (PK) profiles. The integration of chiral piperidine building blocks offers a robust solution, providing a three-dimensional vector that enhances target specificity while modulating critical physicochemical properties. This technical guide provides an in-depth analysis of the rationale behind chiral piperidines and delivers field-proven, self-validating protocols for their synthesis.

The Privileged Scaffold: Strategic Rationale

Piperidines are the most ubiquitous non-aromatic heterocycles in FDA-approved small-molecule drugs. However, the transition from achiral to chiral piperidines marks a significant evolution in modern drug discovery. The introduction of a stereocenter within the piperidine ring yields several pharmacological advantages:

-

Physicochemical Modulation: Chiral centers disrupt molecular planarity, significantly lowering the melting point and improving aqueous solubility. Furthermore, strategic substitution (e.g., α-methylation) fine-tunes the lipophilicity (logD), optimizing membrane permeability.

-

Target Selectivity: The 3D conformation of chiral piperidines allows for precise alignment within target protein binding pockets, enhancing potency.

-

Toxicity Mitigation: Off-target liabilities, particularly the inhibition of the cardiac hERG potassium channel, are frequently driven by highly lipophilic, basic amines. Chiral steric bulk adjacent to the basic nitrogen sterically hinders hERG binding, improving the safety profile.

Recent FDA approvals, such as the PARP inhibitor Niraparib and the antimycobacterial Pretomanid, heavily rely on chiral piperidine cores to achieve their therapeutic efficacy[1].

Logical framework for introducing chirality into piperidine scaffolds.

Advanced Synthetic Methodologies

Historically, accessing enantiopure piperidines required tedious chiral resolution or multi-step de novo synthesis from the chiral pool. Direct asymmetric hydrogenation of simple pyridines was notoriously difficult due to the strong coordination of the basic nitrogen to the metal catalyst, which poisons the active site[2]. Today, two state-of-the-art methodologies dominate the field:

A. Rhodium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) To bypass catalyst poisoning, pyridines are first quaternized to N-benzylpyridinium salts. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating hydride attack. Utilizing a Rhodium catalyst ([Cp*RhCl2]2) and a chiral amine (e.g., (R)-1-phenylethylamine) in the presence of formic acid allows for a reductive transamination cascade, yielding highly enantioenriched piperidines without the need for high-pressure hydrogen gas[2].

B. Photoredox/Nickel Dual Catalysis for C-H Functionalization For late-stage functionalization, direct α-C-H arylation of pre-existing piperidines (such as N-Boc piperidine) is achieved via dual photoredox and transition-metal catalysis. An Iridium photocatalyst generates an α-amino radical via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), which is subsequently captured by a Nickel-aryl complex formed via oxidative addition of an aryl halide. This cross-coupling forms a new C(sp3)-C(sp2) bond under mild, visible-light conditions[3][4].

Experimental workflow of photoredox/Ni dual-catalyzed α-arylation.

Quantitative Data: Methodological Comparison

To guide synthetic strategy, the following table summarizes the operational parameters and performance metrics of the two primary methodologies.

| Parameter | Rh-Catalyzed ATH (Reductive Transamination) | Photoredox/Ni Dual Catalysis (C-H Arylation) |

| Starting Material | N-Benzylpyridinium salts | N-Boc or N-Cbz Piperidines |

| Catalyst System | [Cp*RhCl2]2 (1 mol%) | Ir(ppy)3 (2 mol%) + NiCl2·glyme (5 mol%) |

| Chiral Source | (R)- or (S)-1-phenylethylamine (Chiral Pool) | Chiral ligands (e.g., bioxazoline) or substrate control |

| Typical Yield | 75% - 95% | 60% - 85% |

| Enantioselectivity (ee) | > 95% ee | Diastereoselective (dr up to 95:5) / Enantioselective |

| Reaction Conditions | 40 °C, Air, Formic Acid, 22h | Room Temp, Blue LED, Argon, 16-72h |

| Primary Advantage | Highly scalable (multi-hundred-gram scale demonstrated) | Late-stage functionalization of complex API intermediates |

Self-Validating Experimental Protocols

As an application scientist, I emphasize that an experimental protocol is only as good as its built-in validation. The following procedures are designed with causality in mind—explaining why each step is performed—and include Quality Control (QC) checkpoints to ensure the system is self-validating.

Protocol A: Rhodium-Catalyzed Reductive Transamination

Objective: Synthesis of enantioenriched 2-substituted piperidines from pyridinium salts[2].

Step-by-Step Methodology:

-

Substrate Activation: Dissolve the neutral 2-substituted pyridine (1.0 equiv) in dichloromethane (DCM). Add benzyl bromide (1.1 equiv) and stir at 60 °C for 12 hours.

-

Causality: Quaternization to the N-benzylpyridinium salt prevents the basic nitrogen from coordinating to and poisoning the Rhodium catalyst, while simultaneously lowering the activation energy for hydride reduction[2].

-

-

Reaction Assembly: In a reaction vial open to air, combine the N-benzylpyridinium salt (0.5 mmol), (R)-1-phenylethylamine (10 equiv), and [Cp*RhCl2]2 (1 mol%).

-

Causality: The massive excess of the chiral amine drives the transamination equilibrium forward. The Rh catalyst facilitates the transfer hydrogenation.

-

-

Solvent & Reductant Addition: Add a solvent mixture of DCM/H2O (15:1, 4.0 mL), followed dropwise by Formic Acid (HCOOH, 24 equiv).

-

Causality: Formic acid serves as a safe, scalable hydride source. The inclusion of water is critical; it hydrolyzes the intermediate iminium ion, facilitating the transamination step that installs the chiral amine[2].

-

-

Incubation: Stir the mixture at 40 °C for 22 hours.

-

Self-Validation & QC:

-

In-Process Control (IPC): Aliquot 10 µL, dilute in MeOH, and analyze via LC-MS. The disappearance of the pyridinium mass (M+) and the appearance of the piperidine mass confirms conversion.

-

Stereochemical Validation: Isolate the product via silica gel chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). An ee of >95% validates the stereochemical transfer from the chiral amine auxiliary.

-

Protocol B: Photoredox/Ni-Catalyzed α-Arylation of N-Boc Piperidine

Objective: Direct C(sp3)-C(sp2) cross-coupling to yield α-aryl chiral piperidines[3][4].

Step-by-Step Methodology:

-

Reagent Mixing: In an oven-dried vial equipped with a stir bar, add N-Boc piperidine (2.0 equiv), aryl bromide (1.0 equiv), Ir(ppy)3 (2 mol%), NiCl2·glyme (5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%).

-

Causality: N-Boc protection is required to prevent amine oxidation and to activate the adjacent α-C-H bond for Hydrogen Atom Transfer (HAT). The dtbbpy ligand stabilizes the Nickel intermediate during the catalytic cycle[4].

-

-

Base Addition: Add Quinuclidine or DABCO (2.0 equiv) and dissolve the mixture in anhydrous N,N-dimethylacetamide (DMA, 0.1 M).

-

Causality: Quinuclidine acts as both a proton sink and a crucial HAT catalyst that abstracts the α-proton from the piperidine after initial oxidation, generating the reactive α-amino radical[3].

-

-

Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles and backfill with Argon.

-

Causality: Rigorous removal of oxygen is mandatory. O2 rapidly quenches the excited state of the Iridium photocatalyst and scavenges carbon-centered radicals, which would halt the reaction[5].

-

-

Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (approx. 450 nm) at room temperature for 16–72 hours, maintaining a fan to prevent thermal heating.

-

Causality: Blue light matches the MLCT (Metal-to-Ligand Charge Transfer) absorption band of Ir(ppy)3, initiating the photoredox cycle without causing thermal degradation of the substrates[4].

-

-

Self-Validation & QC:

-

In-Process Control (IPC): Monitor the reaction via GC-MS or 19F NMR (if using a fluorinated aryl bromide).

-

Diastereomeric Validation: Post-isolation, use 1H NMR to determine the diastereomeric ratio (dr). The coupling constant (J-value) of the α-proton will confirm the relative stereochemistry (axial vs. equatorial positioning of the aryl group)[5].

-

Conclusion

The integration of chiral piperidines into medicinal chemistry pipelines is no longer just a structural luxury; it is a pharmacokinetic necessity. By leveraging advanced synthetic methodologies like Rh-catalyzed transfer hydrogenation and photoredox/Ni dual catalysis, drug development professionals can efficiently access these privileged scaffolds. Adhering to the self-validating protocols outlined above ensures high fidelity, scalability, and reproducibility in the synthesis of next-generation therapeutics.

References

-

Wu, J., Chen, Z., Barnard, J. H., et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis, 2022. 2

-

Chen, Q.-S., Li, J.-Q., Zhang, Q.-W. "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts / The Thoracic and Cardiovascular Surgeon, 2023.

-

National Science Foundation (NSF) Report. "General Paradigm in Photoredox Ni-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity." 3

-

Zuo, Z., Cong, H., Li, W., et al. "Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization." NIH / PMC, 2016. 5

-

ACS Publications. "Photoredox Catalysis in Organic Chemistry." ACS, 2016. 4

-

PMC / NIH. "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality." Pharmaceuticals, 2020. 1

Sources

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Chemical Imperative of the (3S,4R) Scaffold

Strategic Sourcing and Analytical Validation of High-Purity (3S,4R)-3-Methylpiperidin-4-ol Hydrochloride in Drug Discovery

The (3S,4R)-3-methylpiperidin-4-ol scaffold is a highly privileged chiral building block in modern medicinal chemistry. Its rigidified stereochemical arrangement—typically featuring a pseudo-equatorial methyl group and a pseudo-axial hydroxyl group—imparts strict spatial vectors crucial for structure-based drug design. This specific stereoisomer is frequently integrated into the core architecture of high-affinity ligands, including potent C5a receptor modulators[1] and various novel kinase inhibitors.

The Case for the Hydrochloride Salt While the free base of (3S,4R)-3-methylpiperidin-4-ol (CAS: 1821751-68-1) is commercially available[2], drug development professionals overwhelmingly prefer sourcing the hydrochloride salt (CAS: 2387568-46-7)[3]. Low-molecular-weight secondary aliphatic amines are notoriously prone to atmospheric oxidation, carbon dioxide absorption (forming insoluble carbamates), and volatilization. The HCl salt secures the amine as an inert, crystalline solid. This fundamental shift in physical state ensures long-term shelf stability and allows for highly reproducible stoichiometric weighing during high-throughput parallel synthesis.

Supplier Landscape and Sourcing Metrics

Synthesizing the two contiguous stereocenters of this piperidine ring requires complex asymmetric routes. State-of-the-art methodologies often employ biocatalytic transaminations or aldol additions catalyzed by engineered fructose-6-phosphate aldolase (FSA) variants[4]. While these enzymatic routes are highly efficient, commercial batches remain susceptible to trace diastereomeric contamination or unreacted intermediates[5]. Consequently, sourcing requires identifying vendors capable of guaranteeing >98% chemical purity and >99% enantiomeric excess (ee).

Table 1: Evaluated Commercial Suppliers of (3S,4R)-3-Methylpiperidin-4-ol Derivatives

| Supplier | Compound Form | CAS Number | Catalog Ref | Claimed Purity |

| Abovchem | Hydrochloride Salt | 2387568-46-7 | AC599713 | 95% - 98%[3] |

| Appretech Scientific | Hydrochloride Salt | 2387568-46-7 | APT001425 | >98%[6] |

| CymitQuimica | Free Base | 1821751-68-1 | 10-F625477 | 98%[2] |

Self-Validating Analytical Protocol for Batch Release

Trusting a supplier's Certificate of Analysis (CoA) blindly is a critical failure point in drug discovery. Trace transition metals from upstream catalysts or epimerized isomers can poison downstream cross-coupling reactions or drastically alter the pharmacological profile of the final Active Pharmaceutical Ingredient (API). The following self-validating workflow must be executed upon batch receipt to establish absolute confidence in the reagent.

Step 1: Moisture Profiling via Karl Fischer (KF) Titration

-

Causality: Hydrochloride salts are inherently hygroscopic. Absorbed water not only skews stoichiometric calculations but aggressively quenches moisture-sensitive reagents (e.g., Grignard reagents, NaH, or organolithiums) used in subsequent N-alkylation or O-arylation steps.

-

Methodology:

-

Transfer 50.0 mg of the received batch into a rigorously dried, septum-capped vial within a nitrogen-purged glovebox.

-

Inject the sample into a volumetric Karl Fischer titrator containing a methanol-free composite reagent.

-

Titrate to the electrometric endpoint.

-

Validation Threshold: If H₂O > 0.5% w/w, the batch must be subjected to high-vacuum desiccation over P₂O₅ for 24 hours prior to release.

-

Step 2: Stereochemical Validation via Chiral HPLC-ELSD

-

Causality: Biocatalytic synthesis can occasionally yield trace amounts of the (3R,4S) enantiomer or the (3R,4R) diastereomer. Because the aliphatic piperidine lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory to visualize the impurities accurately.

-

Methodology:

-

Dissolve 2.0 mg of the compound in 1.0 mL of HPLC-grade ethanol.

-

Inject 10 µL onto a Chiralpak IC column (4.6 x 250 mm, 5 µm).

-

Elute isocratically using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min. The trace diethylamine is critical; it suppresses peak tailing by masking residual silanols on the stationary phase.

-

Validation Threshold: Integrate all peaks. The (3S,4R) peak must represent >99% of the total area (ee >99%, de >99%).

-

Step 3: Absolute Chemical Purity via Quantitative NMR (qNMR)

-

Causality: HPLC-ELSD cannot detect inorganic salts (e.g., excess NaCl from salting-out procedures) or non-volatile residual solvents. Quantitative NMR establishes an absolute mass fraction, ensuring the "98% purity" claim holds true at the molecular level.

-

Methodology:

-

Accurately weigh 15.0 mg of the piperidine HCl salt and 5.0 mg of highly pure maleic acid (Internal Standard, NIST traceable) into a vial.

-

Dissolve completely in 0.6 mL of D₂O.

-

Acquire a ¹H NMR spectrum at 400 MHz or higher, utilizing a 90° pulse and a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons (D1 > 5×T₁).

-

Validation Threshold: Compare the integration of the piperidine's C3-methyl doublet (~0.9 ppm) against the maleic acid singlet (~6.3 ppm). Calculate the absolute purity. A result <98% triggers immediate batch quarantine.

-

Quality Control Workflow Visualization

Fig 1: Self-validating QC workflow for evaluating incoming batches of chiral piperidine HCl salts.

Conclusion

The successful integration of (3S,4R)-3-methylpiperidin-4-ol into a drug discovery pipeline relies heavily on the rigorous qualification of the starting material. By prioritizing the stable hydrochloride salt over the free base and enforcing a strict, self-validating analytical workflow (KF → Chiral HPLC → qNMR), researchers can eliminate downstream synthetic failures, ensuring that observed biological activity is genuinely reflective of the designed molecular architecture.

References

-

Title: (3S,4R)-3-methylpiperidin-4-ol hydrochloride - Appretech Scientific Limited Source: Appretech Scientific URL: [Link]

- Title: US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators Source: Google Patents URL

-

Title: Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes Source: Digital CSIC / ResearchGate URL: [Link]

Sources

- 1. US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators - Google Patents [patents.google.com]

- 2. (3S,4R)-3-Methylpiperidin-4-ol | CymitQuimica [cymitquimica.com]

- 3. Functional group-Alcohol - Abovchem [abovchem.com]

- 4. digital.csic.es [digital.csic.es]

- 5. EP3388518A1 - Fructose-6-phosphate aldolase variants for aldol carboligations - Google Patents [patents.google.com]

- 6. appretech.com [appretech.com]

Stereochemical Control and Synthesis of 3-Methyl-4-Piperidinol Derivatives: A Technical Guide

Executive Summary

The 3-methyl-4-piperidinol motif is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in a diverse array of therapeutic agents. The relative and absolute stereochemistry at the C3 and C4 positions dictates the conformational landscape of the piperidine ring, which in turn profoundly influences target binding affinity, metabolic stability, and overall pharmacokinetic properties. This whitepaper provides an in-depth analysis of the stereochemical dynamics of 3-methyl-4-piperidinol derivatives and details field-proven, self-validating synthetic protocols for achieving absolute diastereocontrol.

Pharmacological Significance of the Scaffold

The spatial orientation of the C3-methyl and C4-hydroxyl groups is not merely a structural curiosity; it is a primary driver of pharmacological efficacy. In the development of CC chemokine receptor 4 (CCR4) antagonists designed to inhibit regulatory T cell (Treg) trafficking in tumor microenvironments, the precise stereochemistry of the piperidine core is non-negotiable . For example, structure-activity relationship (SAR) studies by RAPT Therapeutics demonstrated that the (3R,4S)-diastereomer of a bipiperidine analog was 19-fold more potent at inhibiting calcium flux than its (3S,4R) counterpart[1]. Similarly, in the design of next-generation, wild-type sparing EGFR mutant inhibitors, the incorporation of a 3-fluoro-3-methylpiperidin-4-ol moiety requires strict stereochemical fidelity to ensure optimal kinase domain engagement without off-target toxicity [2].

Conformational Analysis & Stereochemical Dynamics

The piperidine ring predominantly adopts a chair conformation in solution. The introduction of substituents at C3 and C4 creates four possible stereoisomers: the (3R,4R) and (3S,4S) enantiomeric pair (the trans-isomers), and the (3R,4S) and (3S,4R) pair (the cis-isomers).

Thermodynamically, the trans-isomers are generally more stable. In the trans configuration, both the C3-methyl and C4-hydroxyl groups can simultaneously occupy pseudo-equatorial positions, minimizing unfavorable 1,3-diaxial steric clashes. Conversely, the cis-isomer forces one of the substituents into an axial position. Because the biological target often demands the higher-energy cis configuration to satisfy specific hydrogen-bonding vectors within a receptor pocket, chemists must utilize kinetically controlled synthetic routes to override the thermodynamic preference.

Stereodivergent reduction pathways of 3-methylpiperidin-4-one.

Synthetic Strategies for Stereoselective Control

Achieving high diastereomeric ratios (d.r.) requires careful selection of reagents that exploit the steric environment of the piperidinone precursor.

The Traditional Reductive Approach: Standard reductions of 3-methylpiperidin-4-ones using sodium borohydride (NaBH₄) typically yield the thermodynamic trans-isomer as the major product. The small hydride nucleophile attacks from the less hindered axial trajectory, pushing the resulting hydroxyl group into the equatorial plane. To access the cis-isomer, bulky reducing agents like L-Selectride (lithium tri-sec-butylborohydride) are employed. The massive steric bulk of the sec-butyl groups prevents axial attack, forcing the hydride to be delivered from the equatorial face [3].

Advanced Gold-Catalyzed Annulation: Recent breakthroughs in homogeneous catalysis have introduced highly modular approaches to piperidin-4-ols. Cui, Li, and Zhang developed a one-pot, sequential gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous aza-Ferrier rearrangement [4]. This {[2+3]+1} annulation strategy not only constructs the piperidine ring from acyclic precursors but also sets the cis stereochemistry with exceptional precision (>15:1 d.r.).

Gold-catalyzed synthetic workflow for 3-methyl-4-piperidinol derivatives.

Quantitative Comparison of Stereoselective Reductions

The following table synthesizes the quantitative outcomes of different stereoselective strategies, highlighting the inverse relationship between reagent steric bulk and the formation of the thermodynamic product.

| Substrate | Reducing Agent | Solvent | Temp (°C) | Major Diastereomer | Yield (%) | d.r. (cis:trans) |

| N-Boc-3-methylpiperidin-4-one | NaBH₄ | MeOH | 25 | trans | 99 | 1:4 |

| 1-Benzyl-3-methylpiperidin-4-one | L-Selectride | THF | -78 | cis | 85 | >20:1 |

| Cyclic Imidate (Au-catalyzed) | Catecholborane | CH₂Cl₂ | 25 | cis | 82 | >15:1 |

Validated Experimental Methodologies

Protocol A: Diastereoselective Synthesis of cis-3-Methylpiperidin-4-ol via L-Selectride

This protocol leverages kinetic control to isolate the high-energy cis-diastereomer, a common intermediate for GPR40 modulators and CCR4 antagonists.

-

Preparation: Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 eq, 122 mmol) in anhydrous THF (102 mL) under a strict argon atmosphere.

-

Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

Reagent Addition: Dropwise add a 1 M solution of L-Selectride in THF (1.5 eq, 183 mmol) over 45 minutes. Maintain the internal temperature strictly below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 90 minutes.

-

Oxidative Quench: Carefully quench the reaction by the sequential, dropwise addition of absolute EtOH (22 mL), distilled water (55 mL), and 30% aqueous H₂O₂.

-

Isolation: Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure cis-isomer.

Causality & Self-Validation: The selection of L-Selectride over standard borohydrides is dictated by its immense steric bulk. The three sec-butyl groups completely block the boron-hydride complex from approaching the ketone via the sterically hindered axial trajectory (which is obstructed by 1,3-diaxial interactions). Consequently, hydride delivery is forced exclusively from the equatorial face. The cryogenic temperature (-78 °C) rigidifies the piperidinone ring into its lowest-energy chair conformation, maximizing the kinetic energy difference between the two attack vectors. The protocol is self-validating through the oxidative quench (H₂O₂/NaOH), which visibly effervesces as it oxidatively cleaves the robust oxygen-boron bonds; if this step is incomplete, boron-complexed intermediates will drastically alter the TLC retention factor (Rf), instantly alerting the chemist to an incomplete quench.

Protocol B: Gold-Catalyzed One-Pot Synthesis of Piperidin-4-ols

Based on the methodology developed by Cui et al., this protocol offers a highly modular route to N-unsubstituted piperidines.

-

System Preparation: Add 4 Å molecular sieves (100 mg) to an oven-dried Schlenk tube. Flame dry the tube under vacuum and backfill with N₂ three times.

-

Catalyst Loading: Under N₂, sequentially add the N-homopropargyl amide precursor (0.1 mmol), PPh₃AuNTf₂ (5 mol%), freshly distilled CH₂Cl₂ (1.6 mL), and a freshly prepared solution of MeSO₃H in CH₂Cl₂ (0.4 mL, 0.03 M).

-

Cyclization: Stir the reaction mixture at room temperature (25 °C) for 1 hour.

-

Reduction: Add Catecholborane (0.6 mmol) directly to the reaction vessel. Monitor the progress of the reduction via TLC.

-

Purification: Upon consumption of the intermediate, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography.

Causality & Self-Validation: The use of 4 Å molecular sieves is chemically critical; ambient moisture acts as a highly competitive nucleophile that will prematurely hydrolyze the cyclic imidate intermediate before the reduction step can occur. The addition of methanesulfonic acid (MeSO₃H) is not merely for bulk pH control—it specifically protonates the reduced intermediate to trigger the spontaneous aza-Ferrier rearrangement. The self-validating nature of this protocol lies in the TLC monitoring: the complete disappearance of the highly UV-active imidate intermediate confirms the success of the chemoselective reduction prior to quenching.

References

-

Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment Source: RAPT Therapeutics URL:[Link]

- Inhibitors of mutant forms of EGFR (WO2021133809A1)

- Pyrrolidine GPR40 modulators for the treatment of diseases such as diabetes (WO2015171722A1)

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols Source: Angewandte Chemie International Edition / PubMed Central URL:[Link]

Sources

- 1. rapt.com [rapt.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]

- 4. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (3S,4R)-4-hydroxy-3-methylpiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (3S,4R)-4-hydroxy-3-methylpiperidine hydrochloride, a chiral synthetic building block with significant potential in medicinal chemistry. This document offers a detailed exploration of its chemical identity, stereochemistry, synthesis, analytical characterization, and applications in drug discovery and development.

Chemical Identity and Synonyms

(3S,4R)-4-hydroxy-3-methylpiperidine hydrochloride is a specific stereoisomer of a substituted piperidine. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as improved solubility and receptor binding affinity.[1] The defined stereochemistry at the 3 and 4 positions of this molecule makes it a valuable chiral building block for creating complex and specific molecular architectures.[2][3][4]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | (3R,4S)-4-methylpiperidin-3-ol;hydrochloride | [5] |

| PubChem CID | 23395548 | [5] |

| Molecular Formula | C₆H₁₄ClNO | [5] |

| Molecular Weight | 151.63 g/mol | [5] |

| Canonical SMILES | C[C@H]1CCNC[C@@H]1O.Cl | [5] |

| InChI | InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | [5] |

| InChIKey | GZSCYLJBBWUCBZ-GEMLJDPKSA-N | [5] |

| Common Synonyms | trans-4-Methylpiperidin-3-ol hydrochloride | [5] |

Stereochemistry: The Key to Specificity

The "(3S,4R)" designation defines the absolute configuration of the two chiral centers in the piperidine ring. This specific three-dimensional arrangement is crucial for its interaction with biological targets, as stereoisomers can exhibit vastly different pharmacological activities. The introduction of chiral centers into a piperidine scaffold can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[2][3][4]

The "trans" relationship between the methyl group at position 3 and the hydroxyl group at position 4 is a key structural feature. This defined geometry is critical for its utility as a building block in the synthesis of more complex molecules where precise spatial orientation of substituents is required for biological activity.

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic route could start from a readily available N-protected 3-methyl-4-piperidone. The key step would be the diastereoselective reduction of the ketone to introduce the hydroxyl group with the desired stereochemistry. This can often be achieved using sterically hindered reducing agents that favor approach from one face of the molecule. Subsequent deprotection of the nitrogen and salt formation would yield the final product.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Diastereoselective Reduction

-

To a solution of N-benzyl-3-methyl-4-piperidone in anhydrous THF at -78 °C under a nitrogen atmosphere, add L-Selectride® (1.0 M in THF) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Purification of the Intermediate

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-(3S,4R)-4-hydroxy-3-methylpiperidine.

Step 3: Deprotection

-

Dissolve the purified intermediate in ethanol and add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture at 50 psi for 12 hours.

-

Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to yield the free base, (3S,4R)-4-hydroxy-3-methylpiperidine.

Step 4: Hydrochloride Salt Formation

-

Dissolve the free base in anhydrous diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (2.0 M) until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3S,4R)-4-hydroxy-3-methylpiperidine hydrochloride as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Stereoselective Reductive Amination Utilizing (3S,4R)-3-Methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the stereoselective reductive amination of carbonyl compounds using the chiral amine (3S,4R)-3-methylpiperidin-4-ol. Reductive amination is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds, and the use of chiral amines like (3S,4R)-3-methylpiperidin-4-ol is of paramount importance in the synthesis of complex, stereochemically defined molecules, particularly in the realm of pharmaceutical and agrochemical research.[1] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, discusses expected outcomes, and offers troubleshooting guidance. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction: The Significance of the Chiral Piperidine Moiety

The piperidine scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals. The introduction of stereocenters into this heterocyclic system dramatically expands its chemical space and biological activity. The specific stereoisomer, (3S,4R)-3-methylpiperidin-4-ol, presents a valuable chiral building block for drug discovery. Its defined stereochemistry can impart specific binding properties to a target molecule, influencing its efficacy and pharmacokinetic profile.[2] Reductive amination serves as a powerful and versatile method for incorporating this chiral amine into a variety of molecular frameworks.[3][4] This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5]

This application note focuses on a robust and highly selective method for the reductive amination of a variety of carbonyl compounds with (3S,4R)-3-methylpiperidin-4-ol, employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[6][7][8]

Reaction Mechanism and Rationale for Reagent Selection

The reductive amination process is a two-step, one-pot reaction.[6] The initial step involves the nucleophilic attack of the secondary amine, (3S,4R)-3-methylpiperidin-4-ol, on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to generate a transient iminium ion. The second step is the reduction of this iminium ion by a hydride source to yield the final tertiary amine product.

Mechanism of Reductive Amination:

Caption: General mechanism of reductive amination.

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical for the success and selectivity of this protocol.[6] Unlike more powerful reducing agents like sodium borohydride (NaBH₄), STAB is less likely to reduce the starting aldehyde or ketone, thus minimizing side reactions.[7] Its mild nature and tolerance to weakly acidic conditions, which favor iminium ion formation, make it an ideal choice for this transformation.[8]

Experimental Protocol

This protocol provides a general procedure for the reductive amination of a carbonyl compound with (3S,4R)-3-methylpiperidin-4-ol. The procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Reagents

-

(3S,4R)-3-methylpiperidin-4-ol (or its hydrochloride salt)[9][10]

-

Aldehyde or Ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-